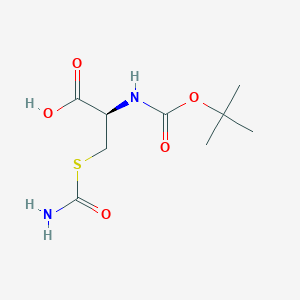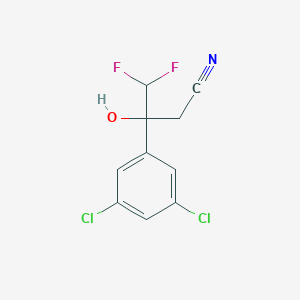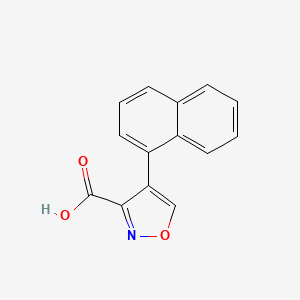![molecular formula C17H13N3O2 B13715873 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13715873.png)
3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoic acid moiety linked to a pyrimidinylphenyl group through an amino linkage. Its molecular formula is C17H13N3O2, and it is known for its stability and reactivity under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid typically involves the reaction of 4-(2-pyrimidinyl)aniline with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere. The reaction conditions include:
Temperature: 25-35°C
Solvent: Methanol or ethanol
Catalyst: Pd/C
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction mass is typically heated to reflux temperature and stirred for an extended period to ensure complete conversion of reactants to the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of Pd/C.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated benzoic acids
Aplicaciones Científicas De Investigación
3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly in the treatment of leukemia.
Mecanismo De Acción
The mechanism of action of 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid involves its interaction with specific molecular targets. It is known to inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation. By binding to the active site of these enzymes, the compound prevents their phosphorylation activity, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Nilotinib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Uniqueness
3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid is unique due to its specific structure, which allows for selective inhibition of certain tyrosine kinases. Unlike Imatinib and Nilotinib, this compound has a different substitution pattern on the benzene ring, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Propiedades
Fórmula molecular |
C17H13N3O2 |
|---|---|
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
3-(4-pyrimidin-2-ylanilino)benzoic acid |
InChI |
InChI=1S/C17H13N3O2/c21-17(22)13-3-1-4-15(11-13)20-14-7-5-12(6-8-14)16-18-9-2-10-19-16/h1-11,20H,(H,21,22) |
Clave InChI |
NVWTWTKUBNQKMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)C3=NC=CC=N3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)

![(2S)-N-[(4S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13715803.png)
![3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B13715810.png)




![tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13715851.png)

![trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid](/img/structure/B13715863.png)


![Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715874.png)
